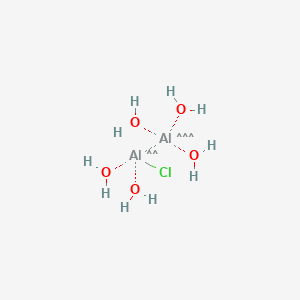
2-氯-N,N-二甲基烟酰胺
描述
2-Chloro-N,N-dimethylnicotinamide is an important intermediate of medicine and pesticide . It is mainly used for producing high-efficiency green herbicide nicosulfuron technical . The compound has a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of 2-chloro-N,N-dimethylnicotinamide involves several steps . The process starts with 2-chloro nicotinic acid as a raw material to carry out esterification reaction with methanol to obtain 2-chloro methyl nicotinate . Then, aminolysis reaction is carried out with dimethylamine in the presence of a catalyst N, N-dimethylnicotinamide to obtain the 2-chloro-N,N-dimethylnicotinamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dimethylnicotinamide is represented by the formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-N,N-dimethylnicotinamide include esterification and aminolysis . The esterification reaction involves the reaction of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate . The aminolysis reaction involves the reaction of 2-chloro methyl nicotinate with dimethylamine to form 2-chloro-N,N-dimethylnicotinamide .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 184.62 .科学研究应用
Pesticide Production
2-chloro-N,N-dimethylnicotinamide is used in the technical field of pesticides . The preparation method of 2-chloro-N,N-dimethylnicotinamide involves esterification reaction with methanol to obtain 2-chloro methyl nicotinate, then carrying out aminolysis reaction with dimethylamine to obtain the 2-chloro-N,N-dimethylnicotinamide . This method has the advantages of mild and controllable reaction, simple process equipment, low dimethylamine consumption, greatly reduced waste water amount, easy treatment, low production cost and good product quality .
Organic Synthesis
2-chloro-N,N-dimethylnicotinamide is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the synthesis of various organic compounds.
Pharmaceutical Industry
In the pharmaceutical industry, 2-chloro-N,N-dimethylnicotinamide is used as an intermediate for the syntheses of several drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine and phenyltoloxamine .
Development of Chiral Palladacycle
2-chloro-N,N-dimethylethanamine hydrochloride, a related compound, has been utilized in the development of a novel chiral palladacycle, which is applied in asymmetric hydrophosphination reactions. This process involves the synthesis of an amine ligand from 1- (2,5-dichlorophenyl)ethanone, followed by ortho-palladation.
Thermodynamic Studies
The thermodynamic properties of 2-chloro-N,N-dimethylnicotinamide have been studied . The enthalpy of fusion and phase change data are particularly important for understanding the behavior of this compound under different conditions .
Material Science
In material science, understanding the phase change data of 2-chloro-N,N-dimethylnicotinamide can help in the design of materials with desired properties .
安全和危害
属性
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylnicotinamide | |
CAS RN |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for 2-chloro-N,N-dimethylnicotinamide described in the research?
A1: The novel synthesis method for 2-chloro-N,N-dimethylnicotinamide, starting with propargyl alcohol and dipropylamine, offers several advantages over traditional methods []. These advantages include:
Q2: What is the overall yield of 2-chloro-N,N-dimethylnicotinamide using the novel synthesis method compared to the method starting with nicotinic acid?
A2: The novel synthesis method using propargyl alcohol and dipropylamine results in a total yield of over 65% for 2-chloro-N,N-dimethylnicotinamide []. In comparison, the method starting with nicotinic acid, involving oxidation to nicotinic acid N-oxide followed by one-pot chlorination and ammonolysis, achieves an overall yield of 52% [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














